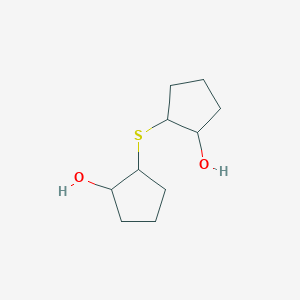
Cyclopentanol, 2,2'-thiobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanol, 2,2’-thiobis- is an organic compound that belongs to the class of cycloalkanols It is characterized by a cyclopentane ring with a hydroxyl group (-OH) attached to one of the carbon atoms and a sulfur atom bridging two cyclopentanol units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentanol, 2,2’-thiobis- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with sodium borohydride in the presence of a solvent like methanol or ethanol. The reaction proceeds through the reduction of the carbonyl group to form cyclopentanol. Another method involves the hydrogenation of cyclopentene using a metal catalyst such as palladium or platinum .
Industrial Production Methods
In industrial settings, cyclopentanol is often produced by the hydro-conversion of cyclopentanone. This process involves the decarboxylation of adipic acid at high temperatures to produce cyclopentanone, which is then reduced to cyclopentanol using a suitable reducing agent .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanol, 2,2’-thiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Cyclopentanol can be oxidized to cyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclopentane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Cyclopentanone
Reduction: Cyclopentane
Substitution: Cyclopentyl chloride, cyclopentyl bromide
Applications De Recherche Scientifique
Cyclopentanol, 2,2’-thiobis- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Cyclopentanol derivatives are explored for their therapeutic properties and potential use in drug development.
Industry: It is used in the production of perfumes, dyes, and as a solvent for various industrial processes.
Mécanisme D'action
The mechanism of action of cyclopentanol, 2,2’-thiobis- involves its interaction with molecular targets through its hydroxyl and sulfur groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions and participate in substitution reactions, altering the chemical environment of the target molecules .
Comparaison Avec Des Composés Similaires
Cyclopentanol, 2,2’-thiobis- can be compared with other similar compounds such as cyclopentanol, cyclopentanone, and cyclopentane:
Cyclopentanol: Similar structure but lacks the sulfur bridge, making it less reactive in certain chemical reactions.
Cyclopentanone: Contains a carbonyl group instead of a hydroxyl group, making it more susceptible to reduction reactions.
Cyclopentane: Fully saturated hydrocarbon, lacking both the hydroxyl and sulfur groups, making it less versatile in chemical reactions.
Propriétés
Numéro CAS |
5445-02-3 |
|---|---|
Formule moléculaire |
C10H18O2S |
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
2-(2-hydroxycyclopentyl)sulfanylcyclopentan-1-ol |
InChI |
InChI=1S/C10H18O2S/c11-7-3-1-5-9(7)13-10-6-2-4-8(10)12/h7-12H,1-6H2 |
Clé InChI |
LVQQMGPWYNBULH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)SC2CCCC2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


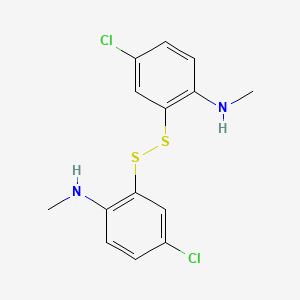
![2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid](/img/structure/B13998721.png)

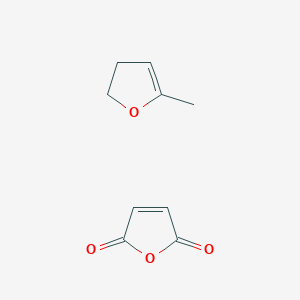



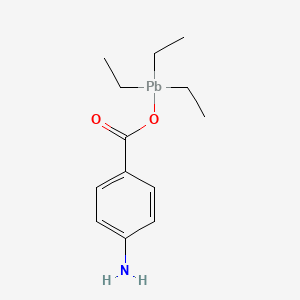
![5-[Methyl-[4-[methyl-(5-oxo-3,4-dihydropyrrol-2-yl)amino]but-2-ynyl]amino]-3,4-dihydropyrrol-2-one](/img/structure/B13998751.png)
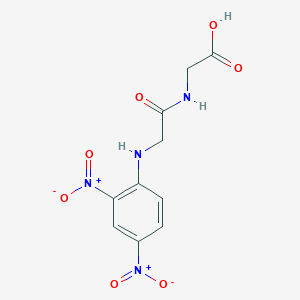
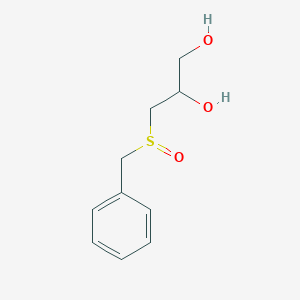
![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)


